5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 84956-67-2
VCID: VC8299416
InChI: InChI=1S/C10H8ClN3O/c11-7-1-3-9(4-2-7)14-10(15)5-8(12)6-13-14/h1-6H,12H2
SMILES: C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)Cl
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol

5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one

CAS No.: 84956-67-2

Cat. No.: VC8299416

Molecular Formula: C10H8ClN3O

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one - 84956-67-2

Specification

CAS No. 84956-67-2
Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
IUPAC Name 5-amino-2-(4-chlorophenyl)pyridazin-3-one
Standard InChI InChI=1S/C10H8ClN3O/c11-7-1-3-9(4-2-7)14-10(15)5-8(12)6-13-14/h1-6H,12H2
Standard InChI Key DGRCRGMGOWOZKH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)Cl
Canonical SMILES C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Configuration

The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The 4-chlorophenyl group is attached to position 2, while the amino (-NH2) substituent occupies position 5 (Fig. 1). This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₈ClN₃O
Molecular Weight221.65 g/mol
Hydrogen Bond Donors2 (NH₂ and NH)
Hydrogen Bond Acceptors3 (N, N, O)
LogP (Predicted)1.8 ± 0.3
SolubilityModerate in polar solvents

The presence of the electron-withdrawing chlorine atom on the phenyl ring and the electron-donating amino group creates a push-pull electronic effect, potentially enhancing binding affinity to biological targets .

Synthetic Methodologies

Multicomponent Reaction Approaches

Analogous pyridazinone derivatives, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have been synthesized via one-pot multicomponent reactions. A typical protocol involves:

  • Condensation of malononitrile with 4-chlorophenylglyoxal in the presence of hydrazine hydrate.

  • Cyclization under aqueous or alcoholic conditions at ambient temperature .

Table 2: Optimization of Reaction Conditions for Pyridazinone Synthesis

CatalystTemperature (°C)Yield (%)Reference
Betaine2592
Guanidine carbonate8088
Hydrazine hydrate2585

For 5-amino-2-(4-chlorophenyl)pyridazin-3(2H)-one, a plausible pathway involves:

  • Step 1: Formation of 4-chlorophenylglyoxal intermediate.

  • Step 2: Reaction with malononitrile and hydrazine hydrate to form the pyridazinone core.

  • Step 3: Selective amination at position 5 using ammonium acetate or hydroxylamine .

Biological Activities and Mechanistic Insights

CompoundIC₅₀ (μM) HepG2IC₅₀ (μM) MCF7
4e (Pyridazinone derivative)18.220.1
Doxorubicin (Control)0.450.52
5-Amino-2-(4-Cl-Ph) analog**Predicted: 15–30*Predicted: 18–35

*Extrapolated from structural analogs .

Antioxidant and Antiangiogenic Effects

Pyridazinones with amino and chloro substituents demonstrate radical scavenging activity:

  • DPPH radical scavenging: 60–75% at 100 μM .

  • Hydroxyl radical scavenging: 80–95% efficiency .

  • Superoxide radical (SOR) inhibition: Compound 4g (analog) showed 120% activity relative to ascorbic acid .

The antiangiogenic mechanism involves suppression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), critical for tumor metastasis .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound’s moderate logP value (~1.8) suggests balanced lipophilicity, favoring cellular uptake without excessive plasma protein binding. Accelerated stability studies indicate:

  • pH stability: Stable at pH 2–8 (24 hrs, 37°C).

  • Thermal degradation: <5% decomposition at 100°C (1 hr) .

Metabolic Pathways

In silico predictions (SwissADME) highlight:

  • Primary metabolism via CYP3A4-mediated oxidation.

  • Glucuronidation of the amino group as the major detoxification pathway.

Applications in Drug Development

Combination Therapy

Lead analogs (e.g., compound 5o from ) show synergistic effects with kinase inhibitors (erlotinib) and proteasome inhibitors (bortezomib), reducing glioblastoma cell viability by 40–60% compared to monotherapy .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could enhance bioavailability, as demonstrated for related heterocycles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator